3-methyl-N-(2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBS is a sulfonamide derivative that exhibits a range of biological and pharmacological activities, making it a promising candidate for drug development and other research purposes.
Wirkmechanismus
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biological activities, including inhibiting the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of gastric acid, reducing intraocular pressure, and inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(2-pyridinyl)benzenesulfonamide, including further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammatory diseases. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties. Overall, this compound is a promising compound with a range of potential applications in scientific research.
Synthesemethoden
The synthesis of 3-methyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-pyridylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases.
Eigenschaften
Molekularformel |
C12H12N2O2S |
---|---|
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-5-4-6-11(9-10)17(15,16)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) |
InChI-Schlüssel |
ZRZOLMFQFITNLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.